molecular formula C7HCl2F6N B135713 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine CAS No. 142889-02-9

2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine

Cat. No.: B135713
CAS No.: 142889-02-9
M. Wt: 283.98 g/mol
InChI Key: BGWXTSKOBMAJMO-UHFFFAOYSA-N
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Description

2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine is a chemical compound characterized by the presence of two chlorine atoms and two trifluoromethyl groups attached to a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various industrial and scientific applications. It is often used as an intermediate in the synthesis of agrochemicals and pharmaceuticals due to its reactivity and stability .

Biochemical Analysis

Biochemical Properties

2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the field of agrochemicals and pharmaceuticals. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substrates .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in detoxification processes, thereby modulating the cell’s response to external stimuli . Additionally, it impacts cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, thereby affecting the metabolism of various substrates . Furthermore, it influences gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause chronic effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and cellular damage . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. The compound affects metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and energy production . Its interaction with cytochrome P450 enzymes is particularly significant, as these enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these proteins, affecting its overall activity and function . Studies have shown that the compound can be transported across cell membranes and distributed to various cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell influences its interaction with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method starts with 2-amino-5-methylpyridine, which undergoes chlorination followed by diazotization and reaction with copper(I) chloride to form 2,3-dichloro-5-(trichloromethyl)pyridine. This intermediate is then fluorinated using hydrogen fluoride to yield the final product .

Another method involves the use of 2-chloro-5-methylpyridine, which is first chlorinated to form 2-chloro-5-(trichloromethyl)pyridine. This compound is further chlorinated to produce 2,3-dichloro-5-(trichloromethyl)pyridine, which is then fluorinated to obtain this compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are typically carried out in specialized reactors with controlled temperatures and pressures to ensure high yields and purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules used in pharmaceuticals and agrochemicals .

Scientific Research Applications

2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a building block for the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of pesticides, herbicides, and other agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine is unique due to the combination of chlorine and trifluoromethyl groups, which impart distinct chemical properties. This combination enhances its reactivity and stability, making it particularly valuable in the synthesis of complex organic molecules .

Properties

IUPAC Name

2,6-dichloro-3,5-bis(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl2F6N/c8-4-2(6(10,11)12)1-3(5(9)16-4)7(13,14)15/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWXTSKOBMAJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1C(F)(F)F)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl2F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371162
Record name 2,6-dichloro-3,5-bis(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142889-02-9
Record name 2,6-Dichloro-3,5-bis(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142889-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-dichloro-3,5-bis(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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